3-bromo-5-ethoxy-4-propoxybenzamide
Description
3-Bromo-5-ethoxy-4-propoxybenzamide (CAS: 723245-32-7) is a halogenated benzamide derivative with the molecular formula C₁₂H₁₆BrNO₃ and a molar mass of 302.16 g/mol. Its structure features a benzene ring substituted at the 3-position with a bromine atom, the 4-position with a propoxy group (-OCH₂CH₂CH₃), and the 5-position with an ethoxy group (-OCH₂CH₃), terminated by a carboxamide functional group. This compound’s unique substitution pattern enables distinct physicochemical properties, such as moderate polarity due to the alkoxy groups and halogen-driven electrophilicity, making it a valuable intermediate in organic synthesis and pharmacological research .
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVJYZTGCXWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-ethoxy-4-propoxybenzamide typically involves the bromination of a suitable benzamide precursor, followed by the introduction of ethoxy and propoxy groups through etherification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-ethoxy-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
3-bromo-5-ethoxy-4-propoxybenzamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-bromo-5-ethoxy-4-propoxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary based on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological activity, reactivity, and applications of 3-bromo-5-ethoxy-4-propoxybenzamide are influenced by its structural features. Below is a systematic comparison with analogous compounds, categorized by key structural variations:
Halogen Variation: Bromine vs. Chlorine or Fluorine
Replacing bromine with other halogens alters electronic properties and steric effects. For example:
| Compound Name | Structural Difference | Key Impact |
|---|---|---|
| 3-Chloro-5-ethoxy-4-propoxybenzamide | Cl instead of Br at position 3 | Reduced electrophilicity; lower molecular weight |
| 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide | Additional Cl and F in substituents | Enhanced halogen bonding; increased lipophilicity |
Bromine’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding), which can improve binding affinity in enzyme inhibition studies compared to chlorine analogs .
Alkoxy Group Variation: Ethoxy, Propoxy, and Methoxy
Alkoxy chain length and branching influence solubility and steric hindrance:
| Compound Name | Structural Difference | Key Impact |
|---|---|---|
| 3-Bromo-5-methoxy-4-propoxybenzamide | Methoxy (-OCH₃) at position 5 | Higher crystallinity; reduced solubility in nonpolar solvents |
| 3-Bromo-5-ethoxy-4-methoxybenzamide | Methoxy at position 4; ethoxy at 5 | Altered hydrogen-bonding capacity; modified pharmacokinetics |
The propoxy group in this compound provides greater lipophilicity compared to methoxy or ethoxy groups, enhancing membrane permeability in biological systems .
Functional Group Variation: Amide vs. Ester
Replacing the amide group with an ester modifies reactivity and stability:
| Compound Name | Functional Group | Key Impact |
|---|---|---|
| Ethyl 3-bromo-5-ethoxy-4-propoxybenzoate | Ester (-COOEt) | Higher hydrolytic instability; reduced hydrogen-bonding potential |
| 3-Bromo-N-(4-fluorobenzyl)-5-ethoxy-4-propoxybenzamide | Amide (-CONHR) | Enhanced stability; stronger protein-ligand interactions |
The amide group in this compound facilitates hydrogen bonding with biological targets, making it more suitable for drug design than ester analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
